Chiral Differentiation: Enantiomeric Excess and Optical Rotation of the Pent-1-ene Backbone
The (-)-enantiomer of the target compound exhibits an optical rotation of [α]D -49.5°, which is significantly different from the (-)-enantiomer of the but-1-ene homolog ([α]D -73.6°) [1]. This quantifiable difference in chiral expression is essential for users requiring a specific enantiomer for stereospecific receptor interaction studies.
| Evidence Dimension | Optical rotation of the (-)-enantiomer |
|---|---|
| Target Compound Data | [α]D -49.5° (2,3-bis(p-methoxyphenyl)pent-1-ene) |
| Comparator Or Baseline | [α]D -73.6° (2,3-bis(p-methoxyphenyl)but-1-ene) |
| Quantified Difference | 24.1° less negative rotation |
| Conditions | Measured in a polarimeter; solvent and concentration not specified in the abstract but typical for the series |
Why This Matters
A procurement scientist seeking a specific chiral environment for antiestrogen receptor assays must select the pent-1-ene compound over the but-1-ene analog because the optical rotation differs by 24.1°, indicating a substantially different chiral space occupancy.
- [1] Collins, D. J.; Hobbs, J. J. Antioestrogenic and antifertility compounds. II. Synthesis of optically active 2,3-Bis(p-methoxyphenyl)alk-1-enes. Australian Journal of Chemistry 1970, 23 (1), 119-131. View Source
